REACTION_CXSMILES
|
CON(C)[C:4](=[O:18])[CH:5]([NH:10][C:11](=[O:17])[O:12][C:13]([CH3:16])([CH3:15])[CH3:14])[C:6]([CH3:9])([CH3:8])[CH3:7].[Cl:20][C:21]1[CH:26]=[CH:25][C:24]([Mg]Br)=[CH:23][CH:22]=1>C1COCC1>[Cl:20][C:21]1[CH:26]=[CH:25][C:24]([C:4](=[O:18])[CH:5]([NH:10][C:11](=[O:17])[O:12][C:13]([CH3:14])([CH3:15])[CH3:16])[C:6]([CH3:7])([CH3:8])[CH3:9])=[CH:23][CH:22]=1
|
Name
|
tert-Butyl 1-(methoxy(methyl)amino)-3,3-dimethyl-1-oxobutan-2-ylcarbamate
|
Quantity
|
466 mg
|
Type
|
reactant
|
Smiles
|
CON(C(C(C(C)(C)C)NC(OC(C)(C)C)=O)=O)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
6.79 mL
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)[Mg]Br
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at rt overnight the reaction
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was quenched with NH4Cl
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (2×50 mL)
|
Type
|
WASH
|
Details
|
The combined organic phases were washed once with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
After removal of the solvent the product
|
Type
|
CUSTOM
|
Details
|
was purified on a silica gel column
|
Type
|
WASH
|
Details
|
eluted with heptane
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C(C(C(C)(C)C)NC(OC(C)(C)C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 137 mg | |
YIELD: PERCENTYIELD | 25% | |
YIELD: CALCULATEDPERCENTYIELD | 24.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |